Product packaging for 3-Chloro-4-methylbenzenesulfonamide(Cat. No.:CAS No. 51896-27-6)

3-Chloro-4-methylbenzenesulfonamide

Cat. No.: B1347383
CAS No.: 51896-27-6
M. Wt: 205.66 g/mol
InChI Key: YAUUWNCFVUUNCM-UHFFFAOYSA-N
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Description

Contextualization within the Benzenesulfonamide (B165840) Class

Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group directly attached to a benzene (B151609) ring. chemicalbook.com This structural arrangement is the cornerstone of a multitude of pharmacologically active agents. chemicalbook.com The benzenesulfonamide moiety is a key feature in drugs with diverse therapeutic applications, including diuretics, and treatments for type 2 diabetes. chemicalbook.com The versatility of the benzenesulfonamide core allows for chemical modifications that can fine-tune the biological activity of the resulting molecules, making them a prime target for drug discovery and development. chemicalbook.comresearchgate.net

3-Chloro-4-methylbenzenesulfonamide fits squarely within this class, featuring a benzene ring substituted with both a chloro and a methyl group in addition to the defining sulfonamide functional group. These substituents are expected to influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic distribution, which in turn can modulate its biological activity and reactivity. The synthesis of related N-aryl benzenesulfonamides, such as N-(3-chlorophenyl)-4-methylbenzenesulfonamide, often involves the reaction of a corresponding benzenesulfonyl chloride with an appropriate amine, a common synthetic route for this class of compounds. nih.govnih.gov

Research Significance of the Sulfonamide Scaffold in Contemporary Chemical and Biological Sciences

The sulfonamide scaffold (-SO₂NH-) is a privileged structural motif in medicinal chemistry, forming the backbone of a vast array of therapeutic agents. nsf.govscbt.com The initial discovery of sulfonamide-containing compounds as antibacterial agents, known as sulfa drugs, revolutionized medicine. nih.gov Since then, the applications of the sulfonamide scaffold have expanded dramatically, with derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties. nih.govscbt.com

A significant area of research for sulfonamides is their role as enzyme inhibitors. chemicalbook.com For instance, many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. researchgate.net The sulfonamide group can coordinate to the zinc ion in the active site of these enzymes, leading to their inhibition. This mechanism is the basis for the use of sulfonamide inhibitors in the treatment of glaucoma and other conditions. researchgate.net

The research significance of the sulfonamide scaffold also extends to its use as a versatile building block in organic synthesis. The sulfonamide group can be readily introduced into molecules and can participate in a variety of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. nsf.gov Given this context, this compound, with its specific substitution pattern, represents a potentially valuable intermediate for the synthesis of novel, biologically active compounds. The presence of the chloro and methyl groups offers sites for further functionalization, allowing for the creation of libraries of derivatives for screening in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO2S B1347383 3-Chloro-4-methylbenzenesulfonamide CAS No. 51896-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8ClNO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUUWNCFVUUNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292620
Record name 3-chloro-4-methylbenzenesulfonamide
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Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51896-27-6
Record name 51896-27-6
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Record name 3-chloro-4-methylbenzenesulfonamide
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Record name 3-CHLORO-P-TOLUENESULFONAMIDE
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Synthetic Methodologies for 3 Chloro 4 Methylbenzenesulfonamide and Its Derivatives

General Synthetic Pathways to Substituted Benzenesulfonamides

The construction of substituted benzenesulfonamides is a cornerstone of medicinal chemistry. These compounds are typically synthesized through the reaction of a sulfonyl chloride with an amine. nih.gov However, the challenges associated with handling and storing sulfonyl chlorides have spurred the development of alternative synthetic routes. nih.gov

Utilization of 4-Methylbenzenesulfonyl Chloride as a Key Precursor

4-Methylbenzenesulfonyl chloride, also known as tosyl chloride, is a widely used and commercially available reagent for the synthesis of sulfonamides. nih.govnsf.govgoogle.com It readily reacts with primary and secondary amines to form the corresponding N-substituted-4-methylbenzenesulfonamides. nih.govnsf.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. nih.govresearchgate.net

A common procedure involves dissolving 4-methylbenzenesulfonyl chloride in a suitable solvent, such as tetrahydrofuran (B95107) or dichloromethane, followed by the addition of the amine and a base like pyridine (B92270) or potassium carbonate. nih.govnsf.gov The reaction mixture is typically stirred at room temperature until completion. nih.govnsf.gov

For instance, the synthesis of N-allyl-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with allylamine (B125299) in the presence of aqueous potassium carbonate. nsf.gov Similarly, N-(3,4-methylenedioxybenzyl)-4-substituted-benzenesulfonamides can be synthesized by treating various p-substituted benzenesulfonyl chlorides with (3,4-methylenedioxy)benzylamine in the presence of aqueous sodium carbonate solution. nih.gov

The versatility of 4-methylbenzenesulfonyl chloride is further demonstrated in the synthesis of more complex structures. For example, it is a key starting material in a two-step synthesis of N-benzyl-4-methylbenzenesulfonamides, where it first reacts with a primary amine to form a 4-methylbenzenesulfonamide, which is then benzylated. nsf.gov

Facile Methodologies for N-Substituted 4-Methylbenzenesulfonamides

Researchers have developed various simplified and efficient methods for the synthesis of N-substituted 4-methylbenzenesulfonamides. One approach involves the direct reaction of 4-methylbenzenesulfonyl chloride with amines in the presence of a base. nih.govnih.gov For example, a series of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides were synthesized by first reacting 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride to yield N-(4-methoxyphenethyl)benzenesulfonamide. nih.gov This intermediate was then treated with various alkyl or aralkyl halides in the presence of lithium hydride in N,N-dimethylformamide (DMF) to obtain the desired products. nih.gov

Another facile method involves a one-pot synthesis. For example, a one-pot process has been developed for the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide from 4-methylbenzenesulfonyl chloride. nsf.gov

The use of different reaction conditions can also facilitate the synthesis. For instance, various reaction conditions have been optimized for the synthesis of triazinyl-benzenesulfonamide conjugates, including using sodium carbonate in water at high temperatures or triethylamine (B128534) in water or DMF under reflux. nih.gov

Multicomponent Reactions in Sulfonamide Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation. rsc.orgacs.org

Several MCRs have been developed for the synthesis of sulfonamides. One such reaction involves the use of triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent, catalyzed by copper. rsc.org This method provides a sustainable route to sulfonamides. rsc.org

Another example is a three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. acs.org This reaction is highly atom-economical and stereoselective. acs.org Furthermore, an electrochemical one-pot synthesis of enaminyl sulfonate esters has been established, utilizing alkylamines, sulfur dioxide, and alcohols in a multicomponent reaction. acs.org

Targeted Synthesis of 3-Chloro-4-methylbenzenesulfonamide Core and Complex Derivatives

The specific synthesis of this compound requires precise control over the regiochemistry of the substitution on the benzene (B151609) ring.

Strategies for Regioselective Halogenation and Methylation

Achieving the desired 3-chloro-4-methyl substitution pattern on the benzenesulfonamide (B165840) core requires specific synthetic strategies. Direct chlorination of 4-methylbenzenesulfonamide would likely lead to a mixture of isomers. Therefore, a more controlled approach is necessary.

One strategy could involve starting with a pre-functionalized benzene ring. For example, starting with 3-chloro-4-methylaniline, one could perform a diazotization reaction followed by a Sandmeyer reaction with sulfur dioxide and a copper(I) chloride catalyst to introduce the sulfonyl chloride group. Subsequent reaction with ammonia (B1221849) would yield the desired this compound.

Alternatively, regioselective halogenation methods can be employed. The halogenation of arenes and heterocycles with N-halosuccinimides in fluorinated alcohols has been shown to provide good yields and high regioselectivity under mild conditions. nih.gov Another innovative approach involves the oxidative halodeboronation of N-aryl amides and ureas, which allows for the precise installation of a halogen at the ortho position. nih.gov

Formation of N-Linked Systems (e.g., N-(aryl)benzenesulfonamides, N-(alkyl/aralkyl)benzenesulfonamides)

The synthesis of N-substituted derivatives of this compound involves the formation of a nitrogen-carbon or nitrogen-aryl bond at the sulfonamide nitrogen.

N-(aryl)benzenesulfonamides: The synthesis of N-aryl sulfonamides is a significant area of research, with numerous methods developed. tandfonline.comresearchgate.net A common method involves the coupling reaction of a benzenesulfonyl chloride with a substituted aromatic amine. researchgate.net For instance, N-aryl substituted benzenesulfonamide derivatives have been synthesized by reacting benzenesulfonyl chloride with various substituted aromatic amines in a mixture of acetone (B3395972) and pyridine. researchgate.net Another approach utilizes nitroarenes as starting materials, which are converted to N-aryl sulfonamides through various catalytic protocols. tandfonline.com Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide has also been reported. tandfonline.com

N-(alkyl/aralkyl)benzenesulfonamides: The synthesis of N-alkyl or N-aralkyl benzenesulfonamides is typically achieved by reacting the parent sulfonamide with an alkyl or aralkyl halide in the presence of a base. nih.govnih.gov For example, N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides were synthesized by treating N-(4-methoxyphenethyl)benzenesulfonamide with various alkyl or aralkyl halides using lithium hydride as a base in DMF. nih.gov Similarly, N-ethyl/benzyl (B1604629)/4-fluorobenzyl-N-(3,4-methylenedioxybenzyl)-4-substituted-benzenesulfonamides were prepared by reacting the corresponding N-(3,4-methylenedioxybenzyl)-4-substituted-benzenesulfonamides with ethyl iodide, benzyl chloride, or 4-fluorobenzyl chloride in the presence of sodium hydride in DMF. nih.gov

Alternative methods for N-alkylation include using alcohols as alkylating agents in the presence of a catalyst, such as manganese dioxide, or employing trichloroacetimidates. organic-chemistry.org

Interactive Data Table of Synthetic Methods for N-Substituted Benzenesulfonamides

PrecursorsReagents and ConditionsProduct TypeReference(s)
p-Substituted benzenesulfonyl chlorides, (3,4-methylenedioxy)benzylamineAqueous Na2CO3N-(3,4-methylenedioxybenzyl)-4-substituted-benzenesulfonamides nih.gov
N-(3,4-methylenedioxybenzyl)-4-substituted-benzenesulfonamides, Alkyl/aralkyl halidesNaH, DMFN-Alkyl/aralkyl-N-(3,4-methylenedioxybenzyl)-4-substituted-benzenesulfonamides nih.gov
2-(4-methoxyphenyl)-1-ethanamine, Benzenesulfonyl chloride-N-(4-methoxyphenethyl)benzenesulfonamide nih.gov
N-(4-methoxyphenethyl)benzenesulfonamide, Alkyl/aralkyl halidesLiH, DMFN-(Alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides nih.gov
4-Methylbenzenesulfonyl chloride, AllylamineAqueous K2CO3N-allyl-4-methylbenzenesulfonamide nsf.gov
Benzenesulfonyl chloride, Substituted aromatic aminesAcetone, PyridineN-aryl substituted benzenesulphonamide derivatives researchgate.net
Triarylbismuthines, Nitro compounds, Sodium metabisulfiteCopper catalyst, Deep Eutectic SolventSulfonamides rsc.org
Dimethyl acetylenedicarboxylate, Aryl sulfonamide, IsocyanideDichloromethane, Room temperatureSulfonamide-conjugated ketenimines acs.org
Alkylamines, SO2, AlcoholsElectrochemical one-pot synthesisEnaminyl sulfonate esters acs.org
Benzonitriles, AcetaldoximeCu(II) catalyst, Methanol, 65°CBenzamides chemicalbook.com

Functional Group Interconversions and Derivatization Approaches

The chemical architecture of this compound provides a template for a variety of functional group interconversions and derivatization strategies, leading to a diverse array of novel compounds with potential biological activities. A prominent approach involves the use of N-(benzenesulfonyl)cyanamide potassium salts as versatile intermediates. These salts can react with a range of nucleophiles to generate more complex sulfonamide derivatives.

For instance, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized by reacting N-(benzenesulfonyl)cyanamide potassium salts with nucleophiles such as hydrazinecarbodithioic acid esters, 1-substituted carbothioic acid hydrazides, methyl 3-aminothiophene-2-carboxylate, methyl 2-aminobenzoate, 2-aminophenol, or 2-aminothiophenol. tandfonline.com This methodology allows for the introduction of various heterocyclic and substituted aryl moieties, leading to compounds with potential antibacterial properties. tandfonline.com

Similarly, a series of 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized from the reaction of N-(benzenesulfonyl)cyanamide potassium salts with different mercaptoheterocycles. nih.gov This approach has been successful in creating molecular hybrids that incorporate imidazole (B134444) and other heteroaromatic systems. nih.gov

Another notable derivatization involves the reaction of 1-amino-2-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with chalcone (B49325) derivatives. This reaction leads to the formation of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which have shown pro-apoptotic activity against cancer cells. nih.gov

The following table summarizes various derivatization approaches starting from substituted benzenesulfonamides:

Starting MaterialReagent(s)Product TypeReference
N-(Benzenesulfonyl)cyanamide potassium saltsHydrazinecarbodithioic acid esters, 1-substituted carbothioic acid hydrazides, various aminocarboxylates4-Chloro-2-mercaptobenzenesulfonamide derivatives tandfonline.com
N-(Benzenesulfonyl)cyanamide potassium saltsMercaptoheterocycles (e.g., 1-methyl-1H-imidazole-2-thiol)2-Alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives nih.gov
1-Amino-2-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidinesChalcone derivatives3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives nih.gov
SulfanilamideAcyl chloridesN-Acylsulfonamides nih.gov
N-Chloro-p-toluenesulfonamideAcetyl chlorideN-acetyl-4-methyl-benzenesulfonamide dergipark.org.tr

These examples underscore the utility of functional group interconversion in expanding the chemical space of substituted benzenesulfonamides, enabling the exploration of their structure-activity relationships for various applications.

Mechanistic Aspects of Sulfonamide Bond Formation Reactions

The synthesis of sulfonamides, including this compound, is fundamentally centered around the formation of a robust sulfur-nitrogen (S-N) bond. The classical and most widely employed method for constructing this bond is the reaction of a sulfonyl chloride with a primary or secondary amine. sigmaaldrich.com This reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride. A base, such as pyridine, is typically added to neutralize the generated HCl. sigmaaldrich.com

Beyond this traditional approach, modern synthetic chemistry has introduced a variety of catalytic methods that offer milder conditions, broader substrate scope, and improved efficiency.

Role of Catalysts and Reaction Conditions

The landscape of sulfonamide synthesis has been significantly advanced by the development of diverse catalytic systems. These catalysts play a crucial role in activating the reactants and facilitating the S-N bond formation under conditions that are often more benign than classical methods.

Transition Metal Catalysis:

Palladium and Copper Catalysis: Bimetallic systems, such as those employing both palladium and copper catalysts, have been developed for the synthesis of sulfonamides from aryl iodides or arylboronic acids and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane adduct with sulfur dioxide). tandfonline.com In some cases, peptide-guided C-H activation using a palladium(II) catalyst has been used for the cyclization of benzosulfonamides. nih.gov

Nickel Catalysis: Photosensitized nickel catalysis has emerged as a powerful tool for the formation of C-N bonds between sulfonamides and aryl electrophiles. nih.gov Mechanistic studies suggest that an energy-transfer mechanism, where C-N bond reductive elimination occurs from a triplet excited Ni(II) complex, is operative. nih.gov

Copper Catalysis: Copper-catalyzed methods are prevalent. For example, a one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and DABSO can be catalyzed by Cu(II). tandfonline.com Another approach involves a copper-catalyzed amidation of allylic and benzylic C-H bonds with sulfonamides. rsc.org Synergistic photoredox and copper catalysis can be used to synthesize sulfonamides from various aryl radical precursors and amines. nih.gov

Other Catalytic Systems:

Calcium Triflimide: Calcium triflimide [Ca(NTf2)2] has been shown to act as a Lewis acid catalyst, activating sulfonyl fluorides for nucleophilic attack by amines to form sulfonamides. ub.edu

Ceria Nanoparticles: Nanoceria (CeO2) has demonstrated catalytic activity in the hydrolytic cleavage of sulfonamides, which proceeds via a different mechanism than bond formation but highlights the role of novel materials in sulfonamide chemistry. tandfonline.com

Graphene-Based Nanohybrids: A magnetically retrievable graphene-based nanohybrid (CoFe@rGO) has been used as a heterogeneous catalyst for the synthesis of benzenesulfonamide derivatives through the ring-opening of N-Tosylaziridines with aromatic amines under solvent-free conditions. scispace.com

The following table provides a summary of various catalytic systems used in sulfonamide synthesis:

Catalyst SystemReactantsKey FeaturesReference(s)
Palladium/CopperAryl iodides/boronic acids, amines, DABSOBimetallic catalysis, one-pot synthesis tandfonline.com
Photosensitized NickelSulfonamides, aryl electrophilesUtilizes light energy, proceeds via an excited state complex nih.gov
Copper(II)(Hetero)arylboronic acids, amines, DABSOWide functional group tolerance tandfonline.com
Calcium triflimide [Ca(NTf2)2]Sulfonyl fluorides, aminesLewis acid catalysis, activation of less reactive sulfonyl fluorides ub.edu
Graphene-based (CoFe@rGO) nanohybridN-Tosylaziridines, aromatic aminesHeterogeneous, magnetically retrievable, solvent-free conditions scispace.com
Synergetic Photoredox and CopperAryl radical precursors, amines, SO2 sourceSingle-step process at room temperature nih.gov

Cleavage and Rearrangement Reactions of Related Sulfonamides

While the sulfonamide bond is generally stable, it can undergo cleavage and rearrangement under specific conditions. These reactions are of significant interest for both mechanistic understanding and synthetic applications, such as the use of sulfonamides as protecting groups or as handles for further functionalization.

Bond Cleavage:

S-N Bond Cleavage: This is a common pathway, often occurring under acidic or basic conditions, or through reductive methods. For example, 40% sulfuric acid in acetic acid has been reported as a mild and selective reagent for the cleavage of aryl sulfonamides. rsc.org Ceria-catalyzed hydrolysis can also lead to S-N bond cleavage. tandfonline.com Electrochemical methods provide a highly chemoselective approach for cleaving sulfonimides to yield sulfonamides, a process that relies on the controlled reduction at a specific potential. nih.gov

C-S Bond Cleavage: Cleavage of the carbon-sulfur bond in aryl sulfonamides has also been observed, particularly under hydrolytic conditions in an acidic environment and at elevated temperatures. tandfonline.com

Reductive Cleavage: Mild and general methods for the reductive cleavage of the N-S bond in secondary sulfonamides have been developed. These methods can generate sulfinates and amines, which can be trapped in situ to access a variety of other medicinally relevant functional groups.

Rearrangement Reactions: Novel rearrangement reactions of aryl and heteroaryl sulfonamides have been reported. brad.ac.uk For example, a nitrogen-to-carbon rearrangement has been shown to produce quaternary unnatural amino acids. brad.ac.uk The steric and electronic properties of the aryl group can influence the outcome of these rearrangements. brad.ac.uk In mass spectrometry studies, the fragmentation of benzenesulfonamides can involve rearrangement of the sulfonyl group prior to cleavage. nih.gov

The study of these cleavage and rearrangement reactions provides valuable insights into the reactivity of the sulfonamide functional group and opens avenues for novel synthetic transformations. acs.org

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Methylbenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, offering insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

For comparison, related structures such as N-(3-chlorophenyl)-4-methylbenzenesulfonamide have been synthesized and characterized, confirming the general regions where aromatic and methyl protons resonate. chemicalbook.com In many sulfonamide derivatives, the aromatic protons are observed in the range of 7.0-8.0 ppm, while the methyl protons are found around 2.4 ppm. rsc.org

Predicted ¹H NMR Data for 3-Chloro-4-methylbenzenesulfonamide (Note: This table is predictive and based on analogous compounds. Actual experimental values may vary.)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic CH7.2 - 7.8Multiplet3H
-SO₂NH-Variable (5.0 - 8.0)Broad Singlet1H
-CH₃~2.4Singlet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce in public databases. However, based on the analysis of related compounds, the chemical shifts for the carbon atoms can be estimated. The carbon atoms of the benzene (B151609) ring would resonate in the downfield region, typically between 120 and 150 ppm. The carbon attached to the chlorine atom and the carbon bearing the sulfonyl group would have distinct chemical shifts influenced by the electronic effects of these substituents. The methyl carbon would appear at a much higher field, generally around 20-25 ppm.

For instance, in various 4-methylbenzenesulfonamide derivatives, the methyl carbon is consistently observed near 21.5 ppm, and the aromatic carbons span a range from approximately 127 to 144 ppm. rsc.org

Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on analogous compounds. Actual experimental values may vary.)

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic C-S140 - 145
Aromatic C-Cl130 - 135
Aromatic C-C125 - 140
Aromatic C-H120 - 130
-CH₃20 - 22

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule, which is essential for definitive structural assignment.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons. In this compound, this would be particularly useful for assigning the protons on the aromatic ring by identifying their through-bond coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each proton to its attached carbon atom in the aromatic ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in piecing together the molecular structure by showing connections between, for example, the methyl protons and the quaternary carbons of the benzene ring, or the aromatic protons and the carbons of neighboring groups.

While specific 2D NMR data for this compound is not available, these techniques are standard in the characterization of novel sulfonamides. eurjchem.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Key expected vibrational frequencies include:

N-H Stretching: A band in the region of 3200-3300 cm⁻¹ corresponding to the sulfonamide N-H bond.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching bands, typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is generally observed in the 800-600 cm⁻¹ range.

Studies on similar sulfonamide compounds confirm these general absorption regions. nih.govmdpi.com

Predicted FT-IR Data for this compound (Note: This table is predictive and based on analogous compounds. Actual experimental values may vary.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3300Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium-Weak
Asymmetric SO₂ Stretch1300 - 1350Strong
Symmetric SO₂ Stretch1150 - 1170Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak
C-Cl Stretch600 - 800Medium-Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the S-O symmetric stretch and the vibrations of the aromatic ring. The C-Cl bond should also produce a discernible Raman signal. While specific Raman data for this compound is not documented in the searched literature, analysis of related halogenated and methylated aromatic compounds by FT-Raman spectroscopy has been shown to be a powerful tool for vibrational assignment. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry serves as a cornerstone in the analytical toolkit for the characterization of this compound and its derivatives. This powerful technique provides critical information regarding the molecular weight of these compounds and offers deep insights into their structural composition through the analysis of fragmentation patterns. Different ionization methods and mass analyzers are employed to elucidate the chemical nature of these sulfonamides.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This fragmentation is highly reproducible and creates a characteristic mass spectrum that serves as a molecular fingerprint. For aromatic sulfonamides like this compound, EI-MS provides valuable data for structural elucidation.

The fragmentation of arylsulfonamides under EI-MS conditions often involves several key pathways. A common and significant fragmentation is the cleavage of the S-N bond, which is characteristic of the sulfonamide group. researchgate.net Another frequently observed fragmentation pathway is the extrusion of sulfur dioxide (SO₂), a process that can be influenced by the substitution pattern on the aromatic ring. nih.gov For instance, the presence of electron-withdrawing groups, such as a chlorine atom, can promote the elimination of SO₂. nih.gov

The general fragmentation patterns for sulfonamides include the formation of ions corresponding to the aromatic moieties and the sulfonyl group. researchgate.net For this compound, one would anticipate fragments corresponding to the chloromethylphenyl group and the sulfonylamide group. The study of related sulfonamide derivatives shows that the fragmentation patterns are influenced by the nature and position of substituents on the aromatic rings. nih.govresearchgate.net For example, the fragmentation of PCB TCE sulfate (B86663) diesters, which also contain a sulfonyl group, shows characteristic losses from the sulfate moiety, and the pattern is dependent on the degree of chlorination. nih.gov

It is important to note that while EI-MS provides detailed structural information through fragmentation, the molecular ion peak may sometimes be weak or absent due to the high energy of the ionization process. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound (C₇H₈ClNO₂S), the theoretical exact mass can be calculated with high precision. HRMS analysis provides an experimental mass value that can be compared to the theoretical value, typically with a mass accuracy in the parts-per-million (ppm) range. This level of accuracy provides a high degree of confidence in the assigned molecular formula.

HRMS is particularly valuable in the study of complex mixtures and in the identification of unknown compounds, such as metabolites or degradation products of sulfonamides. researchgate.net The high resolving power of HRMS allows for the separation of ions with very similar m/z values, which is often necessary in complex sample matrices. In recent years, HRMS coupled with techniques like ultra-high-performance liquid chromatography (UHPLC-HRMS) has become a powerful platform for the screening and quantification of a wide range of drugs, including sulfonamides, in various samples. nih.govresearchgate.net The ability to obtain exact mass measurements for both the parent ion and its fragment ions (in MS/MS experiments) further enhances the confidence in structural assignments. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique is unparalleled in its ability to reveal the precise molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the crystal packing.

Crystal Data and Unit Cell Parameters

The crystal structure of this compound and its derivatives has been the subject of several crystallographic studies. These studies reveal the fundamental parameters of the crystal lattice, including the crystal system, space group, and the dimensions of the unit cell. This data is essential for understanding the packing of molecules in the crystal.

The following table summarizes the crystal data for some related sulfonamide derivatives:

CompoundMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide nih.govC₁₃H₁₂ClNO₂SMonoclinicP2₁/c9.774(1)13.589(1)10.066(1)91.952(8)1336.2(2)4
N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide nih.govC₁₃H₁₁Cl₂NO₂SMonoclinicP2₁/c9.543(1)13.628(2)10.893(1)94.85(1)1411.6(3)4
4-Chloro-N-(3-chlorophenyl)benzenesulfonamide nih.govC₁₂H₉Cl₂NO₂SMonoclinicP2₁/c9.378(2)13.478(3)10.251(2)90.481295.6(5)4
4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate nih.govresearchgate.netC₁₄H₁₂ClNO₃S·H₂OOrthorhombicPbca5.0148(6)12.864(2)46.314(5)902987.7(7)8
4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide nih.govC₁₃H₁₁Cl₂NO₂SMonoclinicP2₁/c7.9757(7)11.3472(8)15.569(1)91.490(8)1408.55(18)4

This data illustrates that minor changes in the molecular structure, such as the position of a chloro or methyl group, can lead to variations in the unit cell parameters and crystal packing.

Molecular Conformation and Torsion Angle Analysis within the Sulfonylamide Moiety

In many sulfonamide derivatives, the molecule is twisted at the sulfur atom. nih.govnih.gov The C—SO₂—NH—C torsion angle is a critical parameter that describes this twist. For example, in N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide, this torsion angle is 64.3(4)°. nih.gov In 4-chloro-N-(3-chlorophenyl)benzenesulfonamide, the corresponding torsion angle is -58.4(3)°. nih.gov The conformation of the N-H bond relative to substituents on the adjacent aromatic ring is also an important feature. nih.govnih.gov

The dihedral angle between the two aromatic rings is another significant conformational parameter. This angle can vary considerably depending on the substitution pattern. For instance, in N-(3-chlorophenyl)-4-methylbenzenesulfonamide, the dihedral angle is 73.7(1)°, while in N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide, it is 82.5(1)°. nih.govnih.gov

The following table presents key torsion and dihedral angles for some related sulfonamide derivatives:

CompoundC—SO₂—NH—C Torsion Angle (°)Dihedral Angle between Rings (°)
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide nih.gov-73.7(1)
N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide nih.gov64.3(4)82.5(1)
4-Chloro-N-(3-chlorophenyl)benzenesulfonamide nih.gov-58.4(3)77.1(1)
4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate nih.govscienceopen.com-70.67(55)84.4(2)
4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide nih.gov80.1(3)70.9(1)

These variations in torsion and dihedral angles highlight the conformational flexibility of the sulfonamide linkage and its sensitivity to the electronic and steric effects of substituents.

Supramolecular Interactions: Hydrogen Bonding Networks and Crystal Packing Motifs

The solid-state architecture of this compound and its derivatives is dictated by a variety of non-covalent interactions. acs.orgresearchgate.net Hydrogen bonds, particularly those involving the sulfonamide group, play a pivotal role in the formation of well-defined supramolecular structures. acs.orgresearchgate.net

The N-H group of the sulfonamide acts as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group (S=O) are effective hydrogen bond acceptors. This donor-acceptor capability frequently leads to the formation of hydrogen-bonded dimers, chains, or more complex networks. nih.govnih.govnih.gov For example, in the crystal structures of N-(3-chlorophenyl)-4-methylbenzenesulfonamide and N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide, molecules are linked by pairs of N—H···O hydrogen bonds to form inversion-related dimers. nih.govnih.gov

The analysis of crystal packing reveals how these intermolecular forces guide the self-assembly of molecules into ordered, three-dimensional lattices. acs.orgacs.org The study of these supramolecular motifs is crucial for understanding the physical properties of the solid material and for the rational design of new crystalline materials with desired properties. illinois.edursc.org

Influence of Substituents on Crystal Structures and Intermolecular Forces

The three-dimensional architecture of benzenesulfonamides in the solid state is profoundly influenced by the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. These substituents modulate the molecule's steric and electronic properties, which in turn dictate the hierarchy and geometry of intermolecular forces, including hydrogen bonds, π-interactions, and weaker van der Waals forces. The resulting crystal packing arrangements are a direct consequence of this delicate balance of interactions.

A predominant and structurally directing interaction in the crystals of primary and secondary sulfonamides is the hydrogen bond involving the acidic sulfonamide proton (N-H) and an oxygen atom of the sulfonyl group (S=O). This interaction frequently leads to the formation of robust, centrosymmetric dimers. researchgate.net A pertinent example is N-(3-chlorophenyl)-4-methylbenzenesulfonamide, a derivative of the title compound. In its crystal structure, molecules form inversion-related dimers through pairs of N—H⋯O hydrogen bonds. researchgate.netnih.gov This recurring structural motif is a cornerstone of sulfonamide crystal engineering. The two benzene rings in this molecule are tilted by 73.7 (1)°, a dihedral angle that is sensitive to the electronic and steric demands of the substituents. nih.gov

In the absence of strong N-H donors, or in the presence of competing functional groups, other weak interactions become structurally significant. C—H⋯O and C—H⋯π interactions can guide the assembly of molecules into more complex three-dimensional networks. nih.gov In N-allyl-4-methylbenzenesulfonamide, for example, the primary N—H⋯O hydrogen bonds create centrosymmetric dimers, which are then further linked into ribbons by offset π–π stacking interactions between the aromatic rings. nih.gov This illustrates how a combination of forces collaborates to build the final supramolecular structure.

The steric bulk of a substituent plays a crucial role. Larger groups can physically hinder the formation of the typical hydrogen-bonded dimers, forcing the molecules to adopt alternative packing arrangements that may be less thermodynamically stable. This highlights the competition between the drive to form strong hydrogen bonds and the necessity of efficient space filling in the crystal lattice.

The data presented in the following tables provide a comparative look at the structural parameters of related benzenesulfonamide (B165840) derivatives, illustrating the tangible effects of substituent changes on their crystal structures.

Table 1: Comparative Crystallographic Data for Selected Benzenesulfonamide Derivatives This interactive table allows for the comparison of key crystallographic parameters, showing how different substituents affect the unit cell and molecular conformation.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (rings) (°)Ref.
N-(3-chlorophenyl)-4-methylbenzenesulfonamideC₁₃H₁₂ClNO₂SMonoclinicP2₁/c9.77413.58910.06691.95273.7 nih.gov
N-allyl-4-methylbenzenesulfonamideC₁₀H₁₃NO₂SMonoclinicP2₁/c10.5135.70019.141102.73N/A nih.gov
4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrateC₁₄H₁₂ClNO₃S·H₂OOrthorhombicPbca5.014812.86446.3149084.4 researchgate.net
N'-(4-chlorophenyl)(phenyl)methylidene-4-methylbenzenesulfonohydrazideC₂₀H₁₇ClN₂O₂SMonoclinicP2₁/c12.68089.385716.3974106.18720.12, 78.43 researchgate.net

Table 2: Dominant Intermolecular Forces in Substituted Sulfonamide Crystals This table outlines the primary non-covalent interactions observed in the crystal structures of various sulfonamide derivatives, linking substituents to specific supramolecular motifs.

Compound NameKey SubstituentsDominant Intermolecular ForcesResulting Supramolecular MotifRef.
N-(3-chlorophenyl)-4-methylbenzenesulfonamide-Cl (meta), -CH₃ (para)N—H⋯O hydrogen bondsCentrosymmetric dimers researchgate.netnih.gov
N-allyl-4-methylbenzenesulfonamide-CH₃ (para), -allyl (on N)N—H⋯O hydrogen bonds; offset π–π interactionsDimers linked into ribbons nih.gov
4-methyl-N-(4-methylbenzyl)benzenesulfonamide-CH₃ (para), -benzyl (on N)N—H⋯O hydrogen bonds; C—H⋯π interactionsHydrogen-bonded ribbons linked into a 3D network nih.goviucr.org
4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate-Cl (para), -benzoyl (on N)N—H⋯O, O—H⋯O hydrogen bondsLayers in the ab plane researchgate.net

Computational and Theoretical Chemistry Studies of 3 Chloro 4 Methylbenzenesulfonamide and Its Derivatives

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, enabling the investigation of the electronic structure of many-body systems. Its application to 3-Chloro-4-methylbenzenesulfonamide and its derivatives allows for a detailed exploration of their fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of this compound, such as N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to obtain the optimized molecular structure. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

Experimental validation of these theoretical structures often comes from X-ray crystallography. For instance, the crystal structure of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide, a closely related compound, reveals a dihedral angle of 73.7(1)° between the two benzene (B151609) rings. nih.govnih.gov The conformation of the N-H bond is observed to be anti to the 3-chloro group in the aniline (B41778) benzene ring. nih.govnih.gov Such experimental data are crucial for benchmarking the accuracy of the computational methods used.

Table 1: Selected Experimental Geometric Parameters for N-(3-Chlorophenyl)-4-methylbenzenesulfonamide

ParameterValue
Dihedral Angle (Benzene Rings)73.7 (1)°

Data sourced from nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netirjweb.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.govaimspress.com

For a derivative, N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, the HOMO-LUMO energy gap has been calculated to understand its reactivity. researchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

ParameterValue (eV)
EHOMO-0.26751
ELUMO-0.18094
Energy Gap (ΔE)0.08657

Theoretical data for a derivative, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, from nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In derivatives of this compound, the MEP surface reveals that the negative potential is typically localized over the electronegative oxygen and nitrogen atoms of the sulfonamide group, as well as the cyano groups in substituted derivatives. researchgate.netnih.gov The positive potential is generally found around the hydrogen atoms. nih.gov This information is crucial for understanding intermolecular interactions, including hydrogen bonding. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of intramolecular charge transfer and hyperconjugative interactions. These interactions, which involve the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, contribute significantly to the stability of the molecule.

For derivatives of this compound, NBO analysis can elucidate the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization within the molecule. This analysis can quantify the stabilization energies associated with hyperconjugative interactions, providing a deeper understanding of the electronic factors that govern the molecule's structure and reactivity.

Prediction of Spectroscopic Properties (IR, UV-Vis, NMR) and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. The calculated vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.netnih.gov

For N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, theoretical IR and NMR spectra have been calculated and compared with experimental results, showing good agreement. researchgate.net The vibrational assignments are made based on the calculated potential energy distribution (PED). chemrxiv.org

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Derivative

Spectroscopic DataExperimentalCalculated
Key IR peak (cm-1)Example: 1670Example: 1625-1400
1H NMR (ppm)Example: 8.306 - 7.235Example: 9.0368 - 6.8397 (DFT)
UV-Vis λmax (nm)Varies with solventVaries with solvent

Data for related compounds from researchgate.netprensipjournals.com

Solvation Effects on Electronic and Spectroscopic Properties using TD-DFT

The properties of a molecule can be significantly influenced by its environment, particularly in solution. Time-Dependent Density Functional Theory (TD-DFT) combined with a polarizable continuum model (PCM) is a common approach to study the effects of a solvent on the electronic and spectroscopic properties of a molecule. researchgate.netchemrxiv.org

For derivatives of this compound, TD-DFT calculations have been performed in various solvents to predict the UV-Vis absorption spectra. researchgate.net These calculations can reveal how the solvent polarity affects the energies of the electronic transitions and can help in understanding the solvatochromic behavior of the compound. The inclusion of explicit solvent molecules in the computational model can further improve the accuracy of the predicted spectra, especially for systems where specific solute-solvent interactions like hydrogen bonding are important. chemrxiv.org

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a biological macromolecule, such as a protein.

Molecular docking studies on benzenesulfonamide (B165840) derivatives have been instrumental in elucidating their binding modes with various protein targets, most notably carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological and pathological processes. These studies predict how derivatives of this compound might orient themselves within the active site of a target protein.

The sulfonamide group is a key feature, often acting as a zinc-binding group in the active site of metalloenzymes like CAs. The core benzenesulfonamide moiety typically anchors the molecule within the binding pocket, while its substituents dictate the binding affinity and selectivity. For instance, in studies of benzenesulfonamide inhibitors of carbonic anhydrase, the sulfonamide anion coordinates with the zinc ion in the active site. The aromatic ring of the benzenesulfonamide engages in van der Waals interactions with hydrophobic residues of the active site.

The binding affinities of benzenesulfonamide derivatives can vary significantly based on their substitution patterns. The following table showcases the binding affinities (in terms of inhibition constant Ki or dissociation constant Kd) of some representative benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. While not specific to this compound, this data illustrates the range of potencies that can be achieved with this class of compounds.

CompoundTarget IsoformBinding Affinity (Ki/Kd)
4-Fluorobenzenesulfonamide derivative 18hCA I24.6 nM (Ki) mdpi.com
4-Bromobenzenesulfonamide derivativehCA IPotent inhibitor mdpi.com
2-Hydroxybenzenesulfonamide derivative 24hCA I138.4 nM (Ki) mdpi.com
4-Bromo-2-hydroxyphenyl derivative 35hCA XII7.2 nM (Ki) mdpi.com
Phenyl-substituted aminoketone 10hCA I3.1 µM (Kd) mdpi.com
Phenyl-substituted aminoketone 10hCA II0.14 µM (Kd) mdpi.com
4-Chlorophenyl-substituted aminoketone 12hCA I6.2 nM (Kd) mdpi.com
Phenyl-substituted Schiff base 2hCA II16 µM (Kd) mdpi.com

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are essential for ligand recognition and binding. For benzenesulfonamide derivatives targeting carbonic anhydrases, a consistent set of interactions is often observed.

The sulfonamide group's nitrogen atom typically forms a hydrogen bond with the hydroxyl group of a threonine residue (e.g., Thr199 in hCA II), while one of the sulfonyl oxygens can accept a hydrogen bond from the backbone amide of the same residue. nih.gov The aromatic ring of the benzenesulfonamide can form π-π stacking interactions with aromatic residues like phenylalanine (e.g., Phe131 in hCA II) or histidine (e.g., His94). nih.govnih.gov Furthermore, the substituents on the benzene ring can form additional hydrogen bonds or hydrophobic interactions with other residues, enhancing binding affinity and conferring selectivity. For example, a carboxylic group on a substituent might interact with polar residues like asparagine (e.g., Asn62 and Asn67). nih.gov

The table below lists some of the critical amino acid residues that have been identified through docking studies to interact with benzenesulfonamide inhibitors in the active site of human carbonic anhydrase II.

Interacting ResidueType of Interaction
Gln92van der Waals, Hydrogen Bonding nih.govnih.gov
His94π-π stacking mdpi.com
Val121van der Waals nih.gov
Phe131van der Waals, π-π stacking nih.govnih.gov
Leu198van der Waals nih.gov
Thr199Hydrogen Bonding nih.govnih.gov
Thr200van der Waals nih.gov
Asn62Hydrogen Bonding nih.govmdpi.com
Asn67Hydrogen Bonding nih.gov

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular docking is a primary tool for structure-based virtual screening.

In the context of this compound and its analogs, virtual screening can be employed to identify new lead compounds with potential therapeutic applications. For instance, a library of benzenesulfonamide derivatives can be screened against the three-dimensional structure of a target protein, such as cyclooxygenase-2 (COX-2), another enzyme target for which benzenesulfonamide-containing compounds have shown inhibitory activity. nih.gov The screening process filters out compounds with poor predicted binding affinities or unfavorable binding poses, prioritizing a smaller, more manageable number of candidates for experimental testing. This approach significantly reduces the time and cost associated with the early stages of drug discovery. youtube.com

Similarly, virtual screening can be used to repurpose existing drugs by screening libraries of approved pharmaceuticals against a new target of interest. mdpi.com This strategy can accelerate the development of new therapies for various diseases.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be broadly categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape).

For benzenesulfonamide derivatives, a variety of descriptors can be calculated to build a predictive QSAR model. These can include:

Topological descriptors: These 2D descriptors describe the connectivity of atoms in a molecule. Examples include molecular connectivity indices (e.g., chi indices) and Kier's shape indices (e.g., kappa indices), which have been used to model the antimicrobial activity of substituted benzamides. nih.gov

Electronic descriptors: These describe the electronic properties of a molecule, such as the distribution of charges and the energies of molecular orbitals. The Hammett constant (σ) is a classic electronic descriptor used for substituted aromatic compounds. fao.org

Hydrophobic descriptors: These quantify the hydrophobicity of a molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic binding pockets. The logarithm of the partition coefficient (logP) and the hydrophobic substituent constant (π) are common examples. fao.org

Steric descriptors: These describe the size and shape of a molecule. Molar refractivity (MR) is a commonly used steric descriptor.

The following table provides examples of molecular descriptors that can be calculated for QSAR studies of benzenesulfonamide derivatives.

Descriptor ClassExample Descriptors
TopologicalMolecular Connectivity Indices (χ), Kier's Shape Indices (κ), Topological Polar Surface Area (TPSA) nih.govijpsr.com
ElectronicHammett Constant (σ), Partial Charges, Dipole Moment fao.org
HydrophobicLogP, Hydrophobic Constant (π) fao.org
StericMolar Refractivity (MR), Molecular Volume
Quantum ChemicalHOMO/LUMO energies, Mulliken charges

Once the molecular descriptors are calculated for a series of compounds with known biological activities, statistical methods are used to develop a mathematical equation that relates the descriptors to the activity. Multiple Linear Regression (MLR) is a commonly used technique to build a linear QSAR model.

For example, a QSAR study on para-substituted aromatic sulfonamides as carbonic anhydrase II inhibitors used stepwise regression to derive a model. nih.gov The resulting equation would take the form:

Biological Activity = c0 + c1 * Descriptor1 + c2 * Descriptor2 + ...

where c0, c1, c2, etc., are coefficients determined by the regression analysis. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q² or R²cv), which measures the model's predictive ability. nih.gov A good QSAR model will have high values for both R² and q².

These predictive models are valuable tools in medicinal chemistry. They can be used to estimate the biological activity of newly designed compounds before they are synthesized, allowing chemists to prioritize the synthesis of the most promising candidates and to rationally design molecules with improved activity.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the conformational flexibility and dynamic behavior of molecules over time. By simulating the atomic motions of a system, MD provides insights into the accessible conformations, the energy landscapes of molecular transitions, and the nature of intramolecular and intermolecular interactions that govern the molecule's behavior in different environments. nih.gov

In the context of this compound and its derivatives, MD simulations can elucidate the flexibility of the molecule, particularly the rotational freedom around the S-N bond and the orientation of the aromatic rings. The simulations track the trajectory of each atom by solving Newton's equations of motion, allowing for the analysis of various dynamic properties. Key parameters such as dihedral angles, bond lengths, and the stability of hydrogen bonds are monitored throughout the simulation to understand the molecule's preferred shapes and how it interacts with its surroundings. nih.gov

The simulations can also reveal the dynamic nature of intermolecular interactions. For example, the N-H···O hydrogen bonds that often lead to the formation of dimers in the crystalline state can be studied for their strength and persistence in different environments. nih.govnih.gov By analyzing the trajectories, researchers can understand the stability of these dimers and the conditions under which they might dissociate, which is crucial for understanding the molecule's behavior in biological or chemical systems. mdpi.com

Table 1: Key Conformational Parameters in Benzenesulfonamide Derivatives from Crystallographic Data

Compound Name Key Torsion/Dihedral Angle Value (°) Reference
N-(3-Chloro-phenyl)-4-methyl-benzenesulfonamide Dihedral angle between benzene rings 73.7(1) nih.gov
4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide Torsion angle of the C—SO2—NH—C segment 80.1(3) nih.gov

Hirshfeld Surface Analysis for Visualizing Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comrsc.org By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules, the Hirshfeld surface provides a unique and detailed picture of the molecular environment. mdpi.com This method is invaluable for understanding the packing of molecules in a crystal and the nature of the forces holding them together.

The Hirshfeld surface is typically mapped with various properties, most commonly the normalized contact distance (dnorm). The dnorm value is calculated from the distances of any surface point to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms.

Red spots on the dnorm surface indicate close contacts with neighboring molecules, representing strong interactions such as hydrogen bonds, where the distance is shorter than the sum of the van der Waals radii.

Blue spots indicate longer contacts.

White areas represent contacts with distances approximately equal to the van der Waals radii. nih.gov

This visual representation allows for the immediate identification of significant intermolecular interactions. For sulfonamide derivatives, Hirshfeld analysis frequently highlights the importance of N–H…O hydrogen bonds, which appear as distinct red regions on the dnorm surface. researchgate.net

Complementary to the 3D surface is the 2D fingerprint plot, which is a histogram of (di, de) pairs over the entire Hirshfeld surface. These plots provide a quantitative summary of the intermolecular contacts. Different types of interactions appear as characteristic patterns in the fingerprint plot, allowing for their separation and quantification. For example, sharp spikes are typical for strong hydrogen bonds, while more diffuse regions can correspond to van der Waals forces or C-H···π interactions. mdpi.comresearchgate.net

Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Sulfonamide Derivative

Interaction Type Contribution (%) Description Reference
H···H 45.7 Represents contacts between hydrogen atoms, contributing significantly to van der Waals forces. researchgate.net
O···H / H···O 18.6 Primarily represents N-H···O and C-H···O hydrogen bonds, crucial for forming dimers and chains. researchgate.net
C···H / H···C 10.5 Indicates van der Waals interactions and weak hydrogen bonds involving carbon atoms. researchgate.net
Cl···H / H···Cl 8.5 Contacts involving chlorine atoms, contributing to the overall packing. researchgate.net
C···C 5.3 Suggests the presence of π-π stacking interactions between aromatic rings. researchgate.net

Structure Activity Relationship Sar Studies of 3 Chloro 4 Methylbenzenesulfonamide Derivatives

Impact of Substituent Position and Nature on Biological Efficacy

Impact of Substituent Position and Nature on Biological Efficacy

The placement and chemical properties of substituents on the benzenesulfonamide (B165840) core are critical determinants of biological efficacy. Studies have shown that modifying these features can drastically alter a compound's potency and selectivity.

Halogen atoms, such as chlorine and fluorine, play a significant role in the biological activity of benzenesulfonamide derivatives. The presence of a halogen can influence the orientation of the benzene (B151609) ring within a biological target, thereby affecting binding affinity and selectivity. nih.gov For example, in a series of 2-chloro/bromo-benzenesulfonamide inhibitors, the halogen atom was crucial for orienting the ring in the active site of carbonic anhydrase (CA) isoforms. nih.gov

The introduction of halogens can also enhance antimicrobial and fungicidal properties. For instance, N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide demonstrated an 82% inhibition of Phytophthora infestans growth. biointerfaceresearch.com Further studies on antimicrobial peptides have shown that halogenation can enhance in vitro and in vivo antimicrobial efficacy by 1 to 8-fold and improve proteolytic stability. nih.gov In some cases, compounds with a greater number of chlorine atoms exhibit higher insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com

The addition of methyl, alkyl, aryl, and heteroaryl groups to the benzenesulfonamide scaffold is a key strategy for modulating potency and selectivity. These substituents, often referred to as the "tail," are crucial for achieving isoform-selective inhibition. nih.gov

Research on metallo-β-lactamase (MβL) ImiS inhibitors revealed that meta-substituted benzenesulfonamides had significantly higher inhibitory potency (IC₅₀ < 1 μM) compared to ortho- and para-substituted analogs (IC₅₀ = 2.7–9.3 μM). nih.gov The electronic and lipophilic environment created by different substituents on a phenylamide grafted onto the benzenesulfonamide molecule can manipulate the activity. nih.gov

In the context of carbonic anhydrase inhibitors, the introduction of thiazole (B1198619) and methyl pyrimidine (B1678525) substitutions on the benzenesulfonamide ring of coumarin (B35378) derivatives enhanced their anticancer and CA inhibition activities. mdpi.com Similarly, 1,3,5-triazine-based benzenesulfonamides with amino acid substituents have emerged as a promising structural motif for potent hCA inhibition. nih.gov For antileishmanial agents, substituents at the 5-position of the benzenesulfonamide ring were found to be highly tolerable, suggesting this position points towards the solvent and can be modified to improve properties like metabolic stability. rsc.org

Modifications to the sulfonylamide linker and its side chains are pivotal for optimizing the biological activity of these derivatives. The linker region's flexibility and chemical nature can significantly impact how the molecule interacts with its target.

For instance, in the development of selective EP1 receptor antagonists, optimization of the linker between a phenyl moiety and a carboxylic acid residue was a key focus. researchgate.net Studies on pyrrole/imidazole (B134444) polyamides, which are DNA-binding agents, showed that a C-3 aliphatic linker attached to an aromatic group via an oxime linkage enhanced the compound's potency. caltech.edu The use of an oxime linkage between the polyamide terminus and an aromatic tail resulted in an approximately 20-fold increase in potency for regulating gene expression. caltech.edu In another study, sulfonamides containing an aliphatic side chain exhibited greater cytotoxicity compared to those with an aromatic ring on the 4β-sulfonamide substituent. nih.gov

Correlation between Specific Structural Features and Enzyme Inhibition Profiles

The structural features of 3-Chloro-4-methylbenzenesulfonamide derivatives directly correlate with their ability to inhibit specific enzymes. The sulfonamide group itself is a well-established zinc-binding group, making these compounds potent inhibitors of metalloenzymes like carbonic anhydrases (CAs) and metallo-β-lactamases (MβLs). nih.govnih.gov

The orientation of substituents dictates selectivity among different enzyme isoforms. For CAs, selectivity for isoforms like CA VII, CA IX, CA XII, or CA XIV can be achieved by varying the "tail" substituents, which consist of aryl- or alkyl-groups attached through sulfanyl (B85325) or sulfonyl groups. nih.gov For instance, certain coumarin benzenesulfonamide derivatives showed strong and selective inhibition against hCA II and hCA IX isoforms. mdpi.com

In the case of MβL ImiS, the position of substitution on the phenyl ring is critical. Meta-substituted benzenesulfonamides were found to be significantly more potent inhibitors than their ortho- or para- counterparts. nih.gov The most potent compound in one study, 2g (a meta-substituted derivative), exhibited an IC₅₀ of 0.11 μM and a partially mixed inhibition mode. nih.gov

The table below illustrates the inhibitory activity of various benzenesulfonamide derivatives against different enzymes.

Compound ClassEnzyme TargetKey Structural FeaturesObserved ActivityReference
Coumarin BenzenesulfonamidesCarbonic Anhydrases (hCA II, hCA IX)Pyrimidine and di-tert-butyl substitutionsIC₅₀ values of 0.063 µM and 0.124 µM mdpi.com
Meta-substituted BenzenesulfonamidesMetallo-β-lactamase (ImiS)Substituent at the meta-positionIC₅₀ values < 1 μM (significantly more potent than ortho/para) nih.gov
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives12-Lipoxygenase (12-LOX)2-hydroxy-3-methoxybenzylamino groupNanomolar potency and high selectivity nih.gov
Phenyl-substituted sulfonamidesα-GlucosidaseUnsubstituted phenyl ringIC₅₀ of 19.39 μM (more potent than acarbose) rsc.org

SAR in Modulating Cellular Pathways and Biological Responses

The antimicrobial action of sulfonamides, for example, stems from their structural similarity to p-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid biosynthesis in bacteria. nih.gov By blocking this pathway, they inhibit microbial growth. nih.gov

In cancer research, certain sulfonamide derivatives have been shown to modulate gene expression. Pyrrole/imidazole polyamides containing sulfonamide-like modifications can bind to the minor groove of DNA and regulate the expression of specific genes, such as the vascular endothelial growth factor (VEGF). caltech.edu

Furthermore, specific derivatives have demonstrated effects on cellular signaling pathways. Optimized 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives inhibit PAR-4 induced aggregation and calcium mobilization in human platelets and reduce the production of the signaling molecule 12-HETE in pancreatic β-cells, indicating their potential in thrombosis and diabetes. nih.gov

Optimization Strategies Derived from SAR Data for Enhanced Activity and Specificity

The wealth of SAR data has enabled rational design and optimization strategies to create derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

A primary strategy involves modifying the "tail" portion of the molecule. For EP1 receptor antagonists, structural optimization was performed to not only increase affinity for the target but also to reduce inhibitory activity against cytochrome P450 isozymes, thereby minimizing potential drug interactions. researchgate.netnih.gov

Another key strategy is the exploration of substituent positions. As seen with MβL inhibitors, moving a substituent from the para- or ortho- position to the meta- position on the benzenesulfonamide ring led to a significant increase in inhibitory activity. nih.gov This highlights the importance of positional scanning in lead optimization.

Ligand-based design is another powerful approach. This involves creating novel derivatives based on the known structural and functional properties of existing drugs to improve therapeutic attributes while potentially overcoming resistance mechanisms. nih.gov For antileishmanial agents, a "hit-to-lead" optimization process identified a solvent-exposed area on the molecule that could be modified with linkers to probe the mechanism of action without losing potency. rsc.org

The table below summarizes optimization strategies for benzenesulfonamide derivatives.

Optimization GoalStrategyExampleOutcomeReference
Enhance PotencyModify linker and tailUse of an oxime linkage in polyamide tail~20-fold increase in potency caltech.edu
Improve SelectivityVary tail substituentsDesign of benzenesulfonamides with specific aryl/alkyl tailsSelective inhibition of CA isoforms VII, IX, XII, or XIV nih.gov
Increase ActivityAlter substituent positionMove substituent from para/ortho to meta positionOrder of magnitude higher potency against ImiS nih.gov
Reduce Off-Target EffectsStructural optimization of side chainsModify N-phenylheteroarylsulfonamidesReduced inhibition of cytochrome P450 enzymes researchgate.netnih.gov
Overcome ResistanceLigand-based designCreation of novel sulfonamide scaffoldsDevelopment of derivatives with activity against resistant bacteria nih.gov

Mechanistic Investigations of Biological Activity in Vitro Studies of 3 Chloro 4 Methylbenzenesulfonamide Derivatives

Enzyme Inhibition Studies

Human Carbonic Anhydrase (hCA) Isoform Selectivity and Potency (hCA I, II, IX, XII)

Derivatives of 3-chloro-4-methylbenzenesulfonamide have been the subject of extensive research as inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes. mdpi.com These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in a range of diseases, including glaucoma, epilepsy, and cancer. mdpi.com The inhibitory activity and isoform selectivity of these sulfonamide derivatives are critical determinants of their therapeutic potential and are often evaluated against a panel of hCA isoforms, particularly hCA I, II, IX, and XII.

The ubiquitous cytosolic isoforms hCA I and II are considered off-targets for many therapeutic applications, and selectivity against these isozymes is a key objective in drug design. nih.gov In contrast, the transmembrane isoforms hCA IX and XII are overexpressed in many solid tumors, making them attractive targets for anticancer therapies. nih.govnih.gov

Studies have shown that modifications to the this compound scaffold can significantly influence both potency and isoform selectivity. For instance, the introduction of ureido-substituted benzenesulfonamide (B165840) moieties has yielded compounds with potent and selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic hCA II. nih.gov The selectivity of these inhibitors is attributed to structural differences in the active sites of the various isoforms. nih.gov Specifically, the presence of a phenylalanine residue (Phe131) in the active site of hCA II creates steric hindrance for some inhibitors, while the corresponding valine and alanine (B10760859) residues in hCA IX and hCA XII, respectively, allow for more favorable binding. nih.gov

The "tail approach" is a common strategy in the design of CA inhibitors, where different chemical moieties are appended to the primary sulfonamide scaffold to enhance interactions with specific residues in the active site and thereby improve isoform selectivity. unifi.it For example, a series of triazole-benzenesulfonamide conjugates demonstrated that the tumor-associated hCA IX was the most sensitive to inhibition. nih.gov

The following table summarizes the inhibitory activities (Ki) of selected this compound derivatives against various hCA isoforms.

*ND: Not Determined. Data compiled from multiple sources. nih.govresearchgate.netnih.gov

Mechanistic Basis of CA Inhibition, including Zinc-Binding Group Interactions

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion (Zn2+) located in the active site of the enzyme. tandfonline.comnih.gov This interaction is crucial for the catalytic activity of carbonic anhydrase, which facilitates the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com

The sulfonamide group (SO2NH2) of the inhibitor binds to the zinc ion in its deprotonated, anionic form (SO2NH-). tandfonline.comnih.gov This negatively charged nitrogen atom coordinates directly with the positively charged Zn2+ ion, displacing a water molecule or hydroxide (B78521) ion that is normally bound to the zinc in the native enzyme. acs.org The zinc ion in the active site is typically held in a tetrahedral geometry by coordination with three histidine residues and the aforementioned water/hydroxide molecule. tandfonline.comnih.gov The binding of the sulfonamide inhibitor maintains this tetrahedral coordination. acs.org

Beyond the critical zinc-binding interaction, the rest of the inhibitor molecule, including the this compound scaffold and any appended "tail" groups, engages in a network of hydrogen bonds and hydrophobic interactions with amino acid residues lining the active site cavity. nih.gov These secondary interactions are key determinants of the inhibitor's affinity and isoform selectivity. acs.org The variability in the amino acid composition of the active site among different hCA isoforms allows for the design of inhibitors that can selectively target specific isoforms. unifi.it

Inhibition of Other Key Enzymes (e.g., Anthrax Lethal Factor, Lipoxygenase, Dihydropteroate (B1496061) Synthase, Hsp90)

While the primary focus of research on this compound derivatives has been on their activity as carbonic anhydrase inhibitors, the broader class of sulfonamides has been investigated for inhibitory effects against a variety of other enzymes. However, specific studies detailing the inhibition of Anthrax Lethal Factor, Lipoxygenase, Dihydropteroate Synthase, or Hsp90 by derivatives of this compound are not prominently available in the reviewed literature. The research landscape for this specific scaffold is heavily concentrated on its interaction with carbonic anhydrases.

Cellular and Molecular Mechanisms (In Vitro Assays)

Anti-proliferative Effects on Various Cancer Cell Lines

The overexpression of certain carbonic anhydrase isoforms, particularly hCA IX and XII, in various cancers has prompted the investigation of CA inhibitors, including this compound derivatives, as potential anti-proliferative agents. nih.gov The inhibition of these tumor-associated CAs is thought to disrupt the pH regulation of cancer cells, leading to an accumulation of acid intracellularly and a decrease in the acidification of the tumor microenvironment, which can ultimately inhibit tumor growth and proliferation. nih.gov

Several studies have demonstrated the anti-proliferative activity of benzenesulfonamide derivatives in various cancer cell lines. nih.gov For example, a series of novel triazole benzenesulfonamide conjugates, which showed effective inhibition of hCA IX, also exhibited anti-proliferative activity against a panel of 57 human tumor cell lines in vitro. nih.gov

The following table presents the anti-proliferative activity (IC50) of a selected compound on different cancer cell lines.

*ND: Not Determined. Data compiled from multiple sources. nih.govnih.gov

Apoptosis Induction Pathways (e.g., Annexin V-FITC, ROS Generation, Mitochondrial Membrane Potential Alteration)

The anti-proliferative effects of some benzenesulfonamide derivatives are linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. The molecular mechanisms underlying this apoptosis induction are often investigated through a series of in vitro assays.

Annexin V-FITC Assay: A key early event in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. thermofisher.com Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC (fluorescein isothiocyanate), is used to detect this externalized PS, thereby identifying apoptotic cells. thermofisher.com Studies have shown that treatment with certain anti-cancer agents leads to an increase in Annexin V-FITC positive cells, indicating the induction of apoptosis. nih.gov

Reactive Oxygen Species (ROS) Generation: An increase in the production of reactive oxygen species (ROS) is another common feature of apoptosis. nih.gov ROS are chemically reactive molecules containing oxygen that can cause damage to cellular components. The overproduction of ROS can trigger apoptotic pathways.

Mitochondrial Membrane Potential (ΔΨm) Alteration: The mitochondria play a central role in apoptosis. A disruption of the mitochondrial membrane potential (ΔΨm) is a hallmark of the early stages of apoptosis. nih.govnih.gov This change in potential can be an indicator of mitochondrial dysfunction and the release of pro-apoptotic factors. Fluorescent dyes, such as MitoTracker Red, are used to assess the mitochondrial membrane potential. thermofisher.comthermofisher.com In some apoptotic pathways, an initial increase in ΔΨm is observed, followed by a subsequent collapse. nih.gov

The following table summarizes the effects of certain compounds on apoptosis-related cellular events.

*Data compiled from multiple sources. nih.govnih.gov

Cell Cycle Arrest Mechanisms in Cancer Cells

Derivatives of this compound have demonstrated the ability to induce cell cycle arrest in various cancer cell lines, a critical mechanism for inhibiting tumor growth. Studies have shown that certain benzenesulfonate (B1194179) derivatives can cause cell cycle arrest in the G2/M phase in K562 and U-251 cancer cell lines. mdpi.com This disruption of the normal cell division process is a key indicator of the anticancer potential of these compounds.

For instance, novel benzenesulfonamide-aroylhydrazone conjugates have been found to induce MAPK/ERK-mediated cell cycle arrest in MCF-7 breast cancer cells. nih.gov The mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways are crucial in regulating cell proliferation and survival, and their inhibition can lead to the cessation of cell cycle progression. Similarly, a synthetic sulfonamide chalcone (B49325), SSC185, was shown to disrupt the cell cycle in SW-620 colorectal adenocarcinoma metastatic cells, leading to an accumulation of cells in the G2/M phase. nih.gov This effect was observed in a time and concentration-dependent manner, highlighting the direct impact of the compound on cell division.

Furthermore, some bisulfonamide compounds are known to interact with cellular dehydrogenases, which destabilizes mitochondrial redox control and results in cell cycle arrest in the G1 phase and a delay in the G1/S transition. mdpi.com The specific phase of cell cycle arrest can vary depending on the derivative and the cancer cell line being studied. For example, while some derivatives arrest the cell cycle at the G2/M phase, others, like indisulam, a bisulfonamide compound, cause arrest in the G1 phase. mdpi.com

The table below summarizes the observed cell cycle arrest effects of different this compound derivatives on various cancer cell lines.

Derivative TypeCancer Cell Line(s)Observed EffectReference
Benzenesulfonate derivativesK562, U-251G2/M phase arrest mdpi.com
Benzenesulfonamide-aroylhydrazone conjugatesMCF-7MAPK/ERK-mediated cell cycle arrest nih.gov
Synthetic sulfonamide chalcone (SSC185)SW-620G2/M phase arrest nih.gov
Bisulfonamide compound (Indisulam)Not specifiedG1 phase arrest, G1/S delay mdpi.com

Antimicrobial Mechanisms against Bacterial Strains (e.g., Folic Acid Synthesis Inhibition, Anti-biofilm Activity)

The antimicrobial properties of this compound derivatives are multifaceted, primarily involving the inhibition of essential metabolic pathways in bacteria and the disruption of bacterial communities known as biofilms.

Folic Acid Synthesis Inhibition

A primary mechanism of antibacterial action for sulfonamides is the inhibition of folic acid synthesis. Bacteria synthesize their own folic acid, an essential nutrient for DNA synthesis and repair, through the dihydropteroate synthase (DHPS) enzyme. nih.govyoutube.com Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). nih.gov This competitive inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the production of purines and pyrimidines, the building blocks of DNA. youtube.com

Derivatives of 4-chloro-2-mercaptobenzenesulfonamide have shown promising activity against various anaerobic Gram-positive bacteria. nih.gov Folic acid-sulfonamide conjugates have also been designed and synthesized, demonstrating significant antibacterial activity. nih.govrsc.org These conjugates leverage the folic acid pathway to target bacteria. In some studies, these conjugates have shown inhibitory action against dihydrofolate reductase (DHFR), another key enzyme in the folic acid pathway that converts dihydrofolate to tetrahydrofolate. nih.govrsc.orgmdpi.com

Anti-biofilm Activity

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. Several studies have highlighted the potential of sulfonamide derivatives to inhibit biofilm formation. For instance, nonyl 3,4-dihydroxybenzoate, a synthetic derivative, has demonstrated significant anti-biofilm activity against dermatophytes like T. rubrum and T. mentagrophytes. nih.govmdpi.com This compound was found to be more effective than conventional antifungal drugs like fluconazole (B54011) and griseofulvin (B1672149) in reducing the metabolic activity of these biofilms. mdpi.com The mechanism of this anti-biofilm activity can involve the disruption of the biofilm structure and the derangement of the plasma membrane of the fungal cells within the biofilm. nih.gov

The table below outlines the antimicrobial mechanisms of this compound derivatives.

MechanismTargetBacterial/Fungal StrainsReference
Folic Acid Synthesis InhibitionDihydropteroate Synthase (DHPS)General antibacterial action nih.govyoutube.com
Folic Acid Synthesis InhibitionDihydrofolate Reductase (DHFR)Staphylococcus aureus nih.govrsc.org
Anti-biofilm ActivityBiofilm structure and cell membraneT. rubrum, T. mentagrophytes nih.govmdpi.com

Anti-inflammatory Mechanisms (e.g., Modulation of Pro-inflammatory Cytokines)

Derivatives of this compound have been investigated for their anti-inflammatory properties, which are often mediated through the modulation of pro-inflammatory cytokines. These signaling molecules, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and IL-6, play a crucial role in initiating and sustaining inflammatory responses. eur.nl

Research has shown that certain flavonoid derivatives can exert their anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. nih.gov While not directly focused on this compound, this provides a general mechanistic framework. The molecular design of novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazone derivatives has led to the discovery of potent anti-inflammatory agents. nih.gov These compounds have been shown to reduce carrageenan-induced rat paw edema, a common model for inflammation, and act as non-selective COX inhibitors. nih.gov Cyclooxygenase (COX) enzymes are key to the production of prostaglandins, which are important mediators of inflammation.

The modulation of pro-inflammatory cytokines is a key aspect of the anti-inflammatory activity of these compounds. By reducing the levels of these cytokines, the inflammatory cascade can be dampened, leading to a reduction in the signs of inflammation.

Receptor Antagonism Mechanisms (e.g., Arginine Vasopressin V2 Receptor)

Certain derivatives of benzenesulfonamides have been identified as antagonists of specific receptors, such as the arginine vasopressin V2 receptor (V2R). The V2R is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating water balance in the body. biorxiv.orgnih.gov Antagonists of this receptor are used to treat conditions like hyponatremia (low sodium levels in the blood).

Tolvaptan, a non-peptide V2R antagonist, contains a benzazepine scaffold but its discovery was part of research into non-peptide vasopressin antagonists which included sulfonamide-containing compounds. biorxiv.org It acts as an aquaretic by competing with arginine vasopressin (AVP), thereby increasing urine volume. biorxiv.orgnih.gov The mechanism of action involves binding to the V2R and inhibiting its downstream signaling pathways, such as the Gs-induced production of cyclic adenosine (B11128) monophosphate (cAMP). biorxiv.org

The development of selective V2R antagonists is an active area of research to create drugs with fewer side effects. The ability of sulfonamide-related structures to act as receptor antagonists highlights another facet of their diverse biological activities.

Modulation of Plant Growth Responses (e.g., Triple Response in Arabidopsis Seedlings)

Interestingly, derivatives of this compound have been found to influence plant growth and development. Specifically, they can induce a "triple response" in Arabidopsis thaliana seedlings grown in the dark. nih.gov This response, typically triggered by the plant hormone ethylene (B1197577), is characterized by a thickened hypocotyl, an exaggerated apical hook, and inhibited root elongation. nih.govnih.govresearchgate.net

A chemical genetics strategy identified a sulfonamide derivative, N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide (EH-1), that induces this triple response. nih.gov Further structure-activity relationship (SAR) studies revealed that introducing a chlorine atom at the 3 or 4-position of the phenyl ring of the sulfonamide group significantly enhanced this biological activity. nih.gov The compound 3,4-dichloro-N-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl-methyl)benzenesulfonamide exhibited the most potent activity. nih.gov

RNA sequencing analysis indicated that the mechanism of action of these sulfonamide derivatives in inducing the triple response is different from that of the natural ethylene precursor, 1-aminocyclopropane-1-carboxylate (ACC). nih.gov This suggests that these compounds modulate plant growth through a novel pathway, offering potential for the development of new plant growth regulators.

Advanced In Vitro Screening Methodologies

Cell-based Viability and Proliferation Assays (e.g., NCI panel five-dose assay)

To evaluate the anticancer potential of this compound derivatives, various cell-based viability and proliferation assays are employed. These assays are crucial for determining the cytotoxic and cytostatic effects of these compounds on cancer cells.

A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. nih.govnih.gov

Another common technique is the sulforhodamine B (SRB) assay. This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the cell number. nih.gov

Flow cytometry-based assays using dyes like propidium (B1200493) iodide (PI) are also utilized to assess cell viability and cell cycle distribution. nih.gov PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, so it is commonly used to identify dead cells in a population.

The National Cancer Institute (NCI) employs a comprehensive five-dose assay as part of its screening program to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines. This assay provides detailed information on the dose-response relationship and the differential sensitivity of various cancer cell types to a given compound. While specific data for this compound in the NCI-60 screen is not detailed here, this methodology represents a powerful tool for characterizing the anticancer profile of novel chemical entities.

The table below provides an overview of common cell-based assays used to assess the efficacy of anticancer compounds.

AssayPrincipleMeasured ParameterReference
MTT AssayEnzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Cell metabolic activity/viability nih.govnih.gov
SRB AssayBinding of sulforhodamine B dye to cellular proteins.Total protein mass/cell number nih.gov
Propidium Iodide (PI) StainingExclusion of the fluorescent dye by viable cells; stains the nucleus of dead cells.Cell viability and DNA content for cell cycle analysis nih.gov
NCI-60 Five-Dose AssayMeasures growth inhibition across a panel of 60 human cancer cell lines at five different concentrations.Dose-response curves, GI50, TGI, LC50 values

Fluorescence-based Enzyme Cleavage Assays

Fluorescence-based enzyme cleavage assays are a powerful tool for determining the inhibitory activity of compounds against specific enzymes. These assays utilize synthetic substrates that, upon enzymatic cleavage, produce a fluorescent signal that can be quantified. The intensity of the fluorescence is directly proportional to the enzyme's activity, and a decrease in signal in the presence of a test compound indicates inhibition. This method is widely employed in drug discovery for high-throughput screening and for detailed kinetic analysis of enzyme inhibitors.

A common approach involves Förster Resonance Energy Transfer (FRET), where a fluorescent donor molecule and a quencher molecule are attached to a peptide substrate specific for the enzyme of interest. In the intact substrate, the quencher suppresses the donor's fluorescence. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to an increase in fluorescence.

Table 1: Illustrative Data from a Fluorescence-based Caspase-3 Cleavage Assay

Compound Concentration (µM)% Caspase-3 Inhibition (Hypothetical)
0.15.2
125.8
1078.4
5095.1
10098.9

This table presents hypothetical data to illustrate the type of results obtained from a fluorescence-based enzyme cleavage assay. The values are not based on actual experimental results for this compound derivatives.

The data in such a table would allow for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the potency of an inhibitor.

Similarly, the activity of these derivatives against matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and cancer metastasis, can be evaluated using fluorogenic substrates. nih.gov

Cellular Uptake and Permeability Studies using Analytical Techniques (e.g., HPLC)

For a compound to be biologically active, it must often cross cellular membranes to reach its intracellular target. Cellular uptake and permeability studies are therefore essential for characterizing the pharmacokinetic properties of drug candidates. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting human intestinal absorption of drugs. researchgate.netscielo.brnih.gov These cells differentiate into a monolayer of polarized enterocytes that exhibit many of the transport pathways found in the small intestine.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. researchgate.netscielo.brnih.gov In the context of permeability studies, HPLC is used to measure the concentration of the test compound in samples taken from both the apical (donor) and basolateral (receiver) compartments of the Caco-2 cell culture system over time. This allows for the calculation of the apparent permeability coefficient (Papp), a measure of the rate at which a drug crosses the cell monolayer.

The transport of a compound can occur via passive diffusion or be mediated by transporters. P-glycoprotein (P-gp) is a well-known efflux transporter that can pump drugs out of cells, thereby reducing their intracellular concentration and efficacy. The role of P-gp in the transport of a compound can be investigated by comparing its permeability in the apical-to-basolateral (A-B) direction (absorption) with the basolateral-to-apical (B-A) direction (efflux). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is often indicative of active efflux. drugbank.com

While specific HPLC data for the cellular uptake and permeability of this compound derivatives are not widely published, the following table illustrates the type of data that would be generated from such a study.

Table 2: Illustrative Caco-2 Permeability Data for a Hypothetical Sulfonamide Derivative

ParameterValue
Apical to Basolateral Permeability (Papp, A-B) (10⁻⁶ cm/s)3.5
Basolateral to Apical Permeability (Papp, B-A) (10⁻⁶ cm/s)8.1
Efflux Ratio (Papp, B-A / Papp, A-B)2.3

This table presents hypothetical data to illustrate the results of a Caco-2 permeability assay analyzed by HPLC. The values are not based on actual experimental results for this compound derivatives.

This illustrative data suggests that the hypothetical sulfonamide derivative has moderate to high permeability and is a substrate for an efflux transporter like P-glycoprotein. Further experiments using known P-gp inhibitors could confirm this.

Future Directions and Emerging Research Opportunities

Desenvolvimento de Rotas Sintéticas Novas e Sustentáveis

A síntese de 3-cloro-4-metilbenzenossulfonamida normalmente seguiria as rotas tradicionais de sulfonamida, que geralmente envolvem a reação de cloreto de 3-cloro-4-metilbenzenossulfonila com amônia. No entanto, a química moderna está se movendo em direção a metodologias mais sustentáveis e eficientes.

Pesquisas futuras devem se concentrar no desenvolvimento de rotas sintéticas inovadoras para a 3-cloro-4-metilbenzenossulfonamida que se alinhem com os princípios da química verde. Abordagens recentes na síntese de sulfonamidas, como o acoplamento oxidativo de tióis e aminas, evitam a necessidade de cloretos de sulfonila pré-formados, reduzindo assim a geração de resíduos. rsc.org A exploração de métodos catalíticos, incluindo reações mediadas por metais ou organocatalisadas, poderia oferecer vias mais brandas e eficientes. thieme-connect.comresearchgate.net Por exemplo, o uso de catalisadores de cobre em reações de acoplamento oxidativo se mostrou promissor na formação de ligações sulfonamida. thieme-connect.com Além disso, a aplicação de tecnologias de fluxo para a síntese deste composto poderia permitir um melhor controle sobre as condições de reação e facilitar a expansão da escala.

Tabela 1: Estratégias Sintéticas Emergentes para Sulfonamidas

Estratégia SintéticaVantagensReferência
Acoplamento Oxidativo de Tióis e AminasElimina a necessidade de cloretos de sulfonila pré-formados, reduzindo o desperdício. rsc.org
Reações Catalisadas por MetalCondições de reação mais brandas, maior eficiência. thieme-connect.comresearchgate.net
Síntese EletroquímicaEvita o uso de oxidantes químicos agressivos. rsc.org
Química de FluxoMelhor controle da reação, escalabilidade mais fácil.

A investigação dessas metodologias de ponta para a 3-cloro-4-metilbenzenossulfonamida não apenas otimizaria sua produção, mas também contribuiria para o avanço mais amplo da síntese sustentável de sulfonamidas.

Exploração de Novos Alvos Biológicos e Vias para Intervenção Terapêutica

As sulfonamidas são uma classe de compostos bem estabelecida com uma ampla gama de atividades biológicas, incluindo propriedades antibacterianas, antivirais e anticancerígenas. nih.gov Embora a atividade biológica específica da 3-cloro-4-metilbenzenossulfonamida permaneça não caracterizada, sua estrutura, com substituintes cloro e metil no anel de benzeno, sugere o potencial para interações únicas com alvos biológicos.

A pesquisa futura deve se concentrar na triagem da 3-cloro-4-metilbenzenossulfonamida e seus derivados em uma ampla gama de ensaios biológicos para identificar novas atividades terapêuticas. Além dos alvos antibacterianos tradicionais, como a diidropteroato sintase, alvos emergentes para sulfonamidas incluem:

Inibidores da Anidrase Carbônica: As sulfonamidas são inibidores conhecidos das anidrases carbônicas (ACs), enzimas envolvidas em vários processos fisiológicos e patológicos, incluindo glaucoma e câncer. nih.gov A presença do substituinte cloro pode influenciar a seletividade para isoformas específicas de AC.

Inibidores de Quinase: Muitas quinases desempenham papéis cruciais na sinalização celular e são alvos atraentes para o desenvolvimento de medicamentos, particularmente em oncologia. A triagem da 3-cloro-4-metilbenzenossulfonamida contra um painel de quinases poderia revelar atividades inibitórias inesperadas.

Alvos Antivirais: As sulfonamidas mostraram atividade contra vários vírus. A investigação do potencial antiviral da 3-cloro-4-metilbenzenossulfonamida contra uma gama de vírus, incluindo aqueles de preocupação emergente, é uma área de pesquisa promissora.

Além disso, a elucidação do mecanismo de ação de quaisquer atividades biológicas observadas será crucial. Isso envolverá a identificação do(s) alvo(s) molecular(es) específico(s) e a investigação das vias bioquímicas que são moduladas pelo composto.

Modelagem Computacional Avançada para Projeto Preditivo Preciso e Triagem Virtual

A modelagem computacional e as técnicas de química computacional oferecem ferramentas poderosas para acelerar a descoberta de medicamentos e otimizar as propriedades de compostos promissores. No caso da 3-cloro-4-metilbenzenossulfonamida, onde os dados experimentais são escassos, as abordagens in silico podem fornecer insights valiosos e orientar o projeto experimental.

A pesquisa futura deve empregar modelagem computacional avançada para:

Prever Propriedades Farmacocinéticas: Modelos de Relação Quantitativa Estrutura-Propriedade (QSPR) podem ser desenvolvidos para prever as propriedades de Absorção, Distribuição, Metabolismo, Excreção e Toxicidade (ADMET) da 3-cloro-4-metilbenzenossulfonamida e seus análogos. Isso pode ajudar a priorizar compostos com perfis semelhantes aos de medicamentos favoráveis.

Realizar Triagem Virtual: A triagem virtual de grandes bibliotecas de compostos em relação a alvos biológicos conhecidos pode identificar potenciais derivados da 3-cloro-4-metilbenzenossulfonamida com maior afinidade de ligação e seletividade. tandfonline.com

Elucidar Interações de Ligação: Estudos de ancoragem molecular e simulações de dinâmica molecular podem ser usados para visualizar e analisar as interações entre a 3-cloro-4-metilbenzenossulfonamida e seus potenciais alvos biológicos em nível atômico. Isso pode fornecer uma base racional para a otimização de compostos. tandfonline.com

Desenvolver Modelos de Relação Quantitativa Estrutura-Atividade (QSAR): Uma vez que os dados de atividade biológica se tornem disponíveis, os modelos QSAR podem ser construídos para correlacionar as características estruturais dos derivados da 3-cloro-4-metilbenzenossulfonamida com sua potência biológica. nih.govtandfonline.com Esses modelos podem então ser usados para projetar novos análogos com atividade aprimorada.

A aplicação dessas técnicas computacionais pode reduzir significativamente o tempo e o custo associados à descoberta de medicamentos, permitindo um projeto mais direcionado e eficiente de novos agentes terapêuticos baseados no esqueleto da 3-cloro-4-metilbenzenossulfonamida.

Integração de Dados Multi-Ômicos em Estudos Mecanísticos da Atividade Biológica

Para obter uma compreensão abrangente dos mecanismos moleculares subjacentes à atividade biológica da 3-cloro-4-metilbenzenossulfonamida, a integração de vários conjuntos de dados "ômicos" é uma fronteira de pesquisa promissora. Abordagens multi-ômicas, que combinam dados de genômica, transcriptômica, proteômica e metabolômica, podem fornecer uma visão holística das respostas celulares a uma perturbação química.

As futuras direções de pesquisa nesta área devem incluir:

Análise Transcriptômica: O sequenciamento de RNA (RNA-Seq) pode ser usado para analisar as mudanças na expressão gênica em células tratadas com 3-cloro-4-metilbenzenossulfonamida. Isso pode ajudar a identificar as vias que são afetadas pelo composto.

Análise Proteômica: A espectrometria de massa pode ser empregada para estudar as alterações nos níveis e modificações de proteínas após o tratamento com o composto, fornecendo insights sobre os alvos da proteína e as vias de sinalização a jusante.

Análise Metabolômica: A análise dos metabólitos celulares pode revelar como a 3-cloro-4-metilbenzenossulfonamida afeta o metabolismo celular, o que pode ser particularmente relevante para entender seus efeitos em microrganismos ou células cancerígenas. dovepress.com

Análise Integrativa: A integração desses diferentes conjuntos de dados ômicos usando ferramentas bioinformáticas pode descobrir redes regulatórias complexas e fornecer uma compreensão em nível de sistema de como o composto exerce seus efeitos biológicos. nih.gov

A aplicação de abordagens multi-ômicas pode revelar mecanismos de ação inesperados e identificar novos biomarcadores para a atividade do composto, abrindo novos caminhos para seu desenvolvimento terapêutico.

Investigação de Aplicações em Ciência dos Materiais e Química Supramolecular de Análogos de Sulfonamida

Além de suas potenciais aplicações farmacêuticas, as propriedades estruturais únicas da 3-cloro-4-metilbenzenossulfonamida e seus análogos os tornam candidatos interessantes para exploração em ciência dos materiais e química supramolecular. A presença de um átomo de cloro e um grupo metil no anel de benzeno, juntamente com a capacidade de doação e aceitação de ligações de hidrogênio do grupo sulfonamida, pode levar a interações intermoleculares interessantes e propriedades de automontagem.

As oportunidades de pesquisa emergentes nesta área incluem:

Engenharia de Cristais: A investigação sistemática da estrutura cristalina da 3-cloro-4-metilbenzenossulfonamida e seus cocristais com outras moléculas pode levar à descoberta de novas estruturas de estado sólido com propriedades desejáveis. A ligação de halogênio, uma interação não covalente envolvendo átomos de halogênio, pode desempenhar um papel significativo na determinação do empacotamento do cristal. figshare.comnih.gov

Desenvolvimento de Novos Materiais: As sulfonamidas foram incorporadas em polímeros e outros materiais para conferir propriedades específicas. A exploração do uso da 3-cloro-4-metilbenzenossulfonamida como um bloco de construção para novos materiais com aplicações em eletrônica, óptica ou separações é um campo de pesquisa promissor.

Química Supramolecular: A capacidade da 3-cloro-4-metilbenzenossulfonamida de formar conjuntos supramoleculares através de ligações de hidrogênio e halogênio pode ser aproveitada para construir arquiteturas moleculares complexas, como géis, cristais líquidos ou estruturas porosas. nih.gov

A exploração dessas aplicações não farmacêuticas pode ampliar significativamente a utilidade da 3-cloro-4-metilbenzenossulfonamida e seus análogos, abrindo novas fronteiras na ciência dos materiais e na química supramolecular.

Tabela 2: Nomes de Compostos Mencionados

Nome do Composto
3-Cloro-4-metilbenzenossulfonamida
Cloreto de 3-cloro-4-metilbenzenossulfonila
Sulfonamidas
Anidrases Carbônicas
Diidropteroato Sintase

Q & A

Basic: What are the standard synthetic routes for 3-Chloro-4-methylbenzenesulfonamide, and what reaction conditions are critical for high yield?

Methodological Answer:
The synthesis typically involves sulfonylation of 3-chloro-4-methylaniline using chlorosulfonic acid, followed by amidation. Key steps include:

  • Chlorosulfonation : Reacting 3-chloro-4-methylaniline with chlorosulfonic acid at 0–5°C to form the intermediate sulfonyl chloride. Excess chlorosulfonic acid ensures complete conversion .
  • Ammonolysis : Treating the sulfonyl chloride with aqueous ammonia under controlled pH (8–9) to form the sulfonamide. Temperature control (<20°C) prevents hydrolysis .
    Critical parameters include stoichiometric ratios, reaction time, and purification via recrystallization (e.g., ethanol/water mixtures) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For example, the methyl group at C4 appears as a singlet (~δ 2.3 ppm), while sulfonamide protons resonate at δ 7.5–8.0 ppm .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles. SHELX software (e.g., SHELXL) refines structures, with R-factors <0.05 indicating high precision .
  • Mass Spectrometry : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]+^+ at m/z 219.6) .

Advanced: How can reaction conditions be optimized to mitigate side reactions during sulfonamide formation?

Methodological Answer:
Common side reactions include over-sulfonation or hydrolysis of the sulfonyl chloride. Mitigation strategies:

  • Temperature Control : Maintain sub-ambient temperatures during chlorosulfonation to suppress dimerization .
  • Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to stabilize the sulfonyl chloride intermediate .
  • In Situ Quenching : Add ammonia gradually to avoid localized pH spikes that promote hydrolysis . Kinetic studies via HPLC monitoring can identify optimal reagent addition rates .

Advanced: What mechanistic insights explain the regioselectivity of sulfonamide formation in this compound?

Methodological Answer:
Regioselectivity arises from electronic and steric effects:

  • Electronic Factors : The electron-withdrawing chloro group at C3 directs sulfonation to the para position (C4) via resonance stabilization of the intermediate σ-complex .
  • Steric Hindrance : The methyl group at C4 limits alternative substitution pathways. Computational studies (DFT) show lower activation energy for sulfonation at C4 compared to ortho positions .

Basic: How is the biological activity of this compound assessed in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., carbonic anhydrase) using spectrophotometric methods. IC50_{50} values are calculated from dose-response curves .
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains. Structural analogs show activity via sulfonamide-mediated disruption of folate synthesis .

Advanced: What computational tools predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose feasible routes using known reactions (e.g., amidation of sulfonyl chlorides) .
  • DFT Calculations : Gaussian or ORCA software models transition states to predict regioselectivity in electrophilic substitutions .
  • Machine Learning : Platforms like IBM RXN for Chemistry leverage reaction databases to suggest optimal conditions for sulfonamide derivatization .

Advanced: How should researchers address contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
  • Sample Purity Analysis : Use HPLC or GC-MS to rule out impurities causing spectral discrepancies .
  • Crystallographic Validation : Compare experimental X-ray structures with computational geometry optimizations to resolve bond-length conflicts .

Basic: What are the best practices for refining crystal structures of this compound using SHELX?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets. Ensure completeness >95% .
  • Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. Use the SHELXL TWIN command for twinned crystals .
  • Validation : Check Rint_{int} (<0.05) and Flack parameter to confirm absolute structure. CIF files should pass PLATON checks .

Advanced: How do structural modifications (e.g., halogen substitution) alter the physicochemical properties of this sulfonamide?

Methodological Answer:

  • Lipophilicity : Chlorine at C3 increases logP (measured via shake-flask method), enhancing membrane permeability. Fluorine substitution reduces logP but improves metabolic stability .
  • Solubility : Methyl groups at C4 decrease aqueous solubility (measured by nephelometry), while polar substituents (e.g., -OH) improve it .
  • Thermal Stability : DSC analysis shows decomposition temperatures >200°C for the parent compound, while bromo analogs degrade at lower temperatures .

Basic: What protocols ensure the stability of this compound during storage and handling?

Methodological Answer:

  • Storage Conditions : Keep in amber vials under inert gas (N2_2) at –20°C to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis .
  • Handling : Use gloveboxes for hygroscopic samples. Monitor purity via TLC (silica gel, eluent: EtOAc/hexane 1:1) before experiments .

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Feasible Synthetic Routes

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3-Chloro-4-methylbenzenesulfonamide
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Reactant of Route 2
3-Chloro-4-methylbenzenesulfonamide

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